molecular formula C18H12F3N5O B214828 2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile

2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile

カタログ番号 B214828
分子量: 371.3 g/mol
InChIキー: ABMVNAXEULXRCJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile, also known as TAK-659, is a small molecule inhibitor that is being investigated for its potential use in the treatment of various types of cancer. It is an orally available compound that specifically targets the Bruton's tyrosine kinase (BTK), a protein that is involved in the survival and proliferation of cancer cells.

作用機序

BTK is a key signaling molecule in the B-cell receptor (BCR) pathway, which is critical for the survival and proliferation of B-cells, including cancerous B-cells. 2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile binds to the active site of BTK, thereby preventing its activation and downstream signaling. This leads to the inhibition of B-cell proliferation and survival, ultimately resulting in cancer cell death.
Biochemical and Physiological Effects:
2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile has been shown to have potent inhibitory activity against BTK, with an IC50 value of less than 5 nM. It has also been found to have good oral bioavailability and pharmacokinetic properties in preclinical models. In terms of physiological effects, 2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell cycle progression and DNA synthesis.

実験室実験の利点と制限

One advantage of 2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile is its specificity for BTK, which reduces the potential for off-target effects and toxicity. Additionally, 2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile has shown promising efficacy in preclinical models, suggesting that it may have potential as a therapeutic agent. However, one limitation of 2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.

将来の方向性

There are several potential future directions for the research and development of 2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile. One possibility is to investigate its efficacy in combination with other anticancer drugs, such as immunotherapies or targeted therapies. Another direction is to explore its potential use in other types of cancer beyond lymphoma, leukemia, and multiple myeloma. Additionally, further studies are needed to determine the optimal dosing and scheduling of 2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile, as well as its safety and tolerability in humans.

合成法

The synthesis of 2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile involves several steps, starting from commercially available starting materials. The key step in the synthesis is the formation of the tetrazole ring, which is achieved by reacting an amine with sodium azide in the presence of a copper catalyst. The final product is obtained through a series of purification steps, including chromatography and crystallization.

科学的研究の応用

2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, 2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile has been shown to effectively inhibit BTK activity, leading to the suppression of cancer cell growth and survival. Furthermore, 2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile has been found to enhance the activity of other anticancer drugs, such as venetoclax and lenalidomide, suggesting that it may have potential as a combination therapy.

特性

製品名

2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile

分子式

C18H12F3N5O

分子量

371.3 g/mol

IUPAC名

2-[1-(4-methylphenyl)tetrazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile

InChI

InChI=1S/C18H12F3N5O/c1-11-5-7-14(8-6-11)26-17(23-24-25-26)15(10-22)16(27)12-3-2-4-13(9-12)18(19,20)21/h2-9,15H,1H3

InChIキー

ABMVNAXEULXRCJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)C(C#N)C(=O)C3=CC(=CC=C3)C(F)(F)F

正規SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)C(C#N)C(=O)C3=CC(=CC=C3)C(F)(F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。